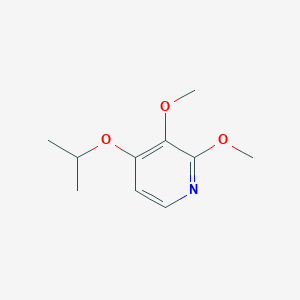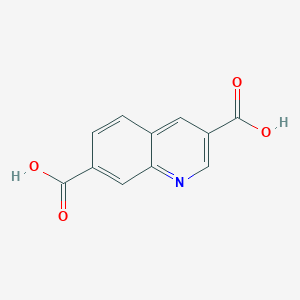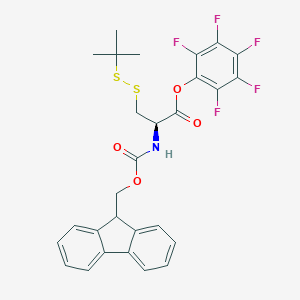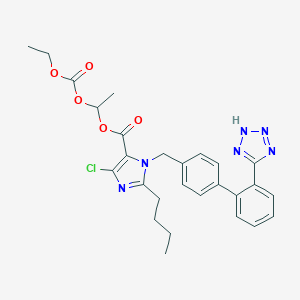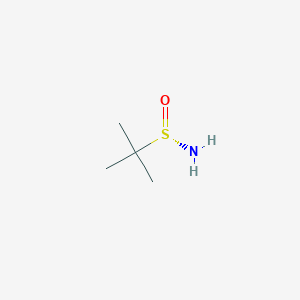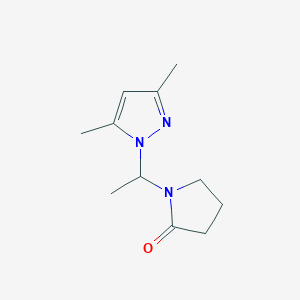
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone, also known as DMPEP, is a novel psychoactive substance that belongs to the pyrrolidinone class of compounds. DMPEP has been gaining attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone is not fully understood, but it is believed to act on the GABAergic system in the brain. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been shown to increase GABA levels in the brain, which leads to anxiolytic and antidepressant effects. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone also modulates the activity of glutamate receptors, which could contribute to its cognitive-enhancing effects.
Efectos Bioquímicos Y Fisiológicos
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and serotonin in the brain, which could contribute to its antidepressant effects. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and cognitive function. Additionally, 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost, making it accessible for researchers. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone also has a high purity and stability, which is important for accurate and reliable results. However, the limitations of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone for lab experiments include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone. One direction is to further investigate its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another direction is to explore its cognitive-enhancing effects and its potential use in the treatment of cognitive impairments. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone and its biochemical and physiological effects. Finally, more studies are needed to determine the safety and toxicity of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone, especially at high doses.
In conclusion, 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone is a novel psychoactive substance that has been gaining attention in the scientific community due to its unique chemical structure and potential therapeutic applications. The synthesis method for 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been optimized and improved over the years, and research has shown that it has anxiolytic, antidepressant, and cognitive-enhancing effects. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has several advantages for lab experiments, but also has limitations. There are several future directions for the research on 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone, including investigating its potential therapeutic applications and cognitive-enhancing effects, as well as determining its safety and toxicity.
Métodos De Síntesis
The synthesis of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate to form ethyl 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetate. This intermediate is then reacted with 2-pyrrolidinone in the presence of a base to produce 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone. The synthesis method for 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been optimized and improved over the years to increase yield and purity.
Aplicaciones Científicas De Investigación
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Research has shown that 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has also been shown to have cognitive-enhancing effects, which could be useful in the treatment of cognitive impairments associated with Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
149775-60-0 |
|---|---|
Nombre del producto |
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone |
Fórmula molecular |
C11H17N3O |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H17N3O/c1-8-7-9(2)14(12-8)10(3)13-6-4-5-11(13)15/h7,10H,4-6H2,1-3H3 |
Clave InChI |
VGEWLWMCRQNEAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(C)N2CCCC2=O)C |
SMILES canónico |
CC1=CC(=NN1C(C)N2CCCC2=O)C |
Sinónimos |
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)



